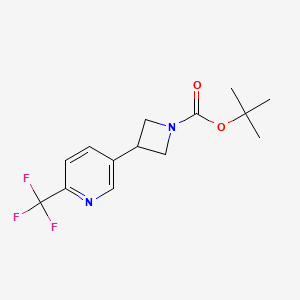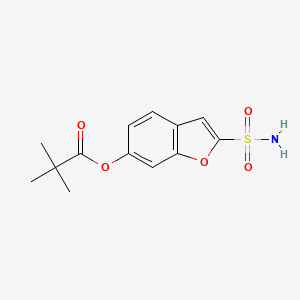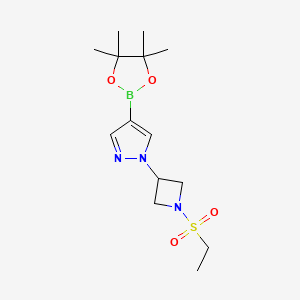![molecular formula C16H12Cl2N2O3S B13933672 2-Chloro-5-({[(2-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13933672.png)
2-Chloro-5-({[(2-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-CHLORO-5-[[[(2-CHLORO-4-METHYLBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID is a complex organic compound characterized by its chlorinated benzoic acid structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-[[[(2-CHLORO-4-METHYLBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID typically involves multi-step organic reactions. One common approach is the reaction of 2-chloro-4-methylbenzoic acid with thiosemicarbazide under controlled conditions to form the intermediate product. This intermediate is then further reacted with 2-chlorobenzoic acid in the presence of a suitable catalyst to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets the required specifications. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to monitor the reaction progress and purity of the compound.
化学反应分析
Types of Reactions
2-CHLORO-5-[[[(2-CHLORO-4-METHYLBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide group.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
2-CHLORO-5-[[[(2-CHLORO-4-METHYLBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-CHLORO-5-[[[(2-CHLORO-4-METHYLBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID involves its interaction with specific molecular targets. The compound’s thioxomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-CHLORO-4-METHYLBENZOIC ACID: A precursor in the synthesis of the target compound, sharing a similar benzoic acid structure.
2-CHLOROBENZOIC ACID: Another precursor with a simpler structure, used in various organic synthesis reactions.
THIOSEMICARBAZIDE: A key reagent in the synthesis, contributing the thioxomethyl group to the final compound.
Uniqueness
2-CHLORO-5-[[[(2-CHLORO-4-METHYLBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID is unique due to its combination of multiple chlorine atoms and a thioxomethyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from simpler analogs.
属性
分子式 |
C16H12Cl2N2O3S |
|---|---|
分子量 |
383.2 g/mol |
IUPAC 名称 |
2-chloro-5-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-8-2-4-10(13(18)6-8)14(21)20-16(24)19-9-3-5-12(17)11(7-9)15(22)23/h2-7H,1H3,(H,22,23)(H2,19,20,21,24) |
InChI 键 |
QFHVXLXMVZWCPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[2-(Dimethylamino)ethoxy]-5-methylphenyl]-Na(2)-2-pyrazinylurea](/img/structure/B13933595.png)
![n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13933603.png)
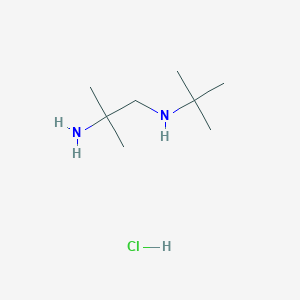
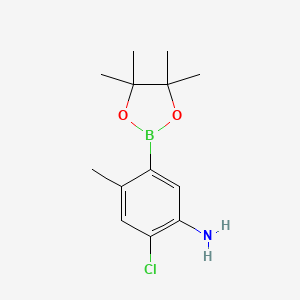

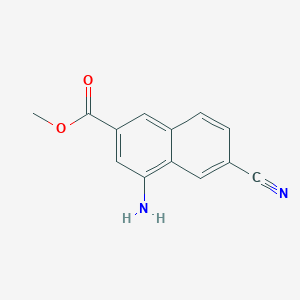
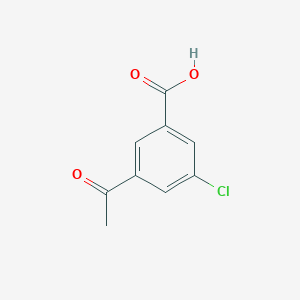


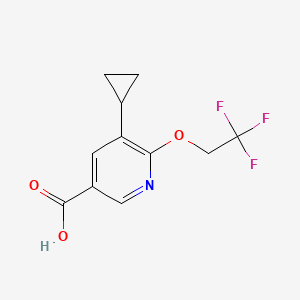
![3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13933662.png)
